2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the reaction of 2-chloro-3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, primarily due to the presence of the boronic ester group. The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds . This reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions. The major products formed are biaryl or alkenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . In biology and medicine, it is employed in the development of boron-containing drugs and as a reagent in boron neutron capture therapy (BNCT) for cancer treatment . Additionally, it finds use in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and polymers .
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or alkenyl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronic esters, such as 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . These compounds share similar reactivity and applications in organic synthesis. this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products .
Biological Activity
2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14BClFNO2
- Molecular Weight : 257.50 g/mol
- CAS Number : 1073312-28-3
- InChI Key : QTSFEDRDXGFGKR-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways.
Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. A study demonstrated that compounds similar to 2-chloro-3-fluoro-pyridine derivatives showed promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating potent growth inhibition compared to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Anti-inflammatory Effects
Table 1: Biological Activity Summary
Activity Type | Model Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 1.75 | |
Anticancer | MDA-MB-231 | 9.46 | |
Anti-inflammatory | BV2 Microglial Cells | N/A |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | High |
Bioavailability | 31.8% |
Clearance | 82.7 mL/h/kg |
Case Studies
-
Case Study on Cancer Cell Inhibition :
A study published in MDPI highlighted the efficacy of pyridine derivatives in inhibiting cancer cell proliferation. The compound was tested against multiple cell lines, showing a selective toxicity profile favoring cancer cells over normal cells . -
Neuroinflammatory Response :
In a model of neuroinflammation, the compound significantly reduced TNF-alpha levels in BV2 microglial cells exposed to LPS, demonstrating its potential as a therapeutic agent in neurodegenerative diseases .
Properties
CAS No. |
1029654-43-0 |
---|---|
Molecular Formula |
C11H16BClFNO3 |
Molecular Weight |
275.51 g/mol |
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H16BClFNO3/c1-10(2,16)11(3,4)18-12(17)7-5-6-15-9(13)8(7)14/h5-6,16-17H,1-4H3 |
InChI Key |
FRMJQVXWBNKBNE-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)F |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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